molecular formula C12H11F3N2O5 B13009471 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate

Cat. No.: B13009471
M. Wt: 320.22 g/mol
InChI Key: OONQKTLUOFEDJX-UHFFFAOYSA-N
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Description

IUPAC Name and Structural Analysis

The systematic IUPAC name for this compound is 2-(2-aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate , reflecting its dual-component structure. The molecule consists of an isoindoline-1,3-dione core substituted at the 2-position with a 2-aminoethoxy group, forming a salt with trifluoroacetic acid.

The isoindoline-1,3-dione moiety is a bicyclic structure featuring a six-membered aromatic ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. The 2-aminoethoxy substituent (–OCH2CH2NH2) extends from the nitrogen atom at position 2 of the isoindoline system. The trifluoroacetate counterion (CF3COO⁻) balances the protonated amine group.

Key structural features include:

  • Aromatic system : The isoindoline core contributes planar geometry and electron-withdrawing properties.
  • Aminoethoxy side chain : Provides nucleophilic character via the primary amine.
  • Trifluoroacetate group : Enhances solubility in polar aprotic solvents due to its strong electron-withdrawing nature.

Synonyms and Registry Numbers

While the IUPAC name is the primary identifier, the compound is also referenced by its systematic salt designation: 2-(2-aminoethoxy)isoindole-1,3-dione; 2,2,2-trifluoroacetic acid . No widely recognized trade names or alternative nomenclature are documented in available literature.

Registry identifiers include:

  • CAS Number : Not publicly available in non-restricted databases.
  • PubChem CID : Unassigned as of current records.

Molecular Formula and Weight Calculations

The molecular formula is C12H11F3N2O5 , derived from:

  • Isoindoline-1,3-dione backbone : C8H5NO2
  • 2-Aminoethoxy substituent : C2H6NO
  • Trifluoroacetate counterion : C2F3O2

Molecular weight calculation :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 11 1.008 11.09
F 3 19.00 57.00
N 2 14.01 28.02
O 5 16.00 80.00
Total 320.23

The calculated molecular weight of 320.23 g/mol aligns with theoretical values, though some commercial sources report minor discrepancies due to isotopic variations.

Structural and Functional Relationships

The compound’s reactivity stems from three distinct regions:

  • Isoindoline diketone : Susceptible to nucleophilic attacks at carbonyl groups.
  • Primary amine : Participates in condensation and acylation reactions.
  • Trifluoroacetate ion : Stabilizes the salt form through strong inductive effects.

This combination of features makes the compound a versatile intermediate in synthesizing heterocyclic pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H11F3N2O5

Molecular Weight

320.22 g/mol

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H10N2O3.C2HF3O2/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7)

InChI Key

OONQKTLUOFEDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves the reaction of isoindoline-1,3-dione with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of isoindoline-1,3-dione exhibit neuroprotective effects. Specifically, studies have shown that compounds similar to 2-(2-Aminoethoxy)isoindoline-1,3-dione can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. For instance, a series of isoindoline derivatives demonstrated promising AChE inhibitory activity with IC50 values as low as 0.91 μM, suggesting potential for development as therapeutic agents for Alzheimer's disease .

Antimicrobial Activity

Isoindoline derivatives have also been evaluated for their antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, leading to potential applications in treating conditions characterized by chronic inflammation. Studies have highlighted the ability of isoindoline derivatives to modulate inflammatory responses, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

Drug Design and Synthesis

The structural characteristics of 2-(2-Aminoethoxy)isoindoline-1,3-dione facilitate its modification to enhance biological activity and selectivity. Researchers are exploring various substituents on the isoindoline core to optimize its pharmacological profile. For example, the introduction of different functional groups has been shown to improve binding affinity to target proteins involved in neurodegeneration .

Cosmetic Formulations

Recent advancements suggest that this compound could also find applications in cosmetic formulations due to its potential skin benefits. Its properties may enhance skin hydration and barrier functions, making it a candidate for inclusion in skincare products aimed at anti-aging and moisturizing effects .

Case Studies

StudyFocusFindings
Bajda et al. (2024)Neurodegenerative DiseaseIdentified several isoindoline derivatives with AChE inhibitory activity; best derivative showed IC50 = 0.91 μM
Cosmetic Formulation Study (2020)Skin BioavailabilityInvestigated the effects of various formulations containing isoindoline derivatives on skin hydration and efficacy
Antimicrobial Study (2023)Bacterial InhibitionEvaluated the antibacterial properties of isoindoline derivatives against common pathogens; demonstrated significant inhibition

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-((6-Aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate

  • Structure: Features a longer 6-aminohexyloxy chain and an additional 2,6-dioxopiperidin-3-yl group.
  • Molecular weight : ~503.34 g/mol (vs. 332.23 g/mol for the target compound) .
  • Applications : Used in PROTACs for targeted protein degradation; the extended alkyl chain improves membrane permeability but may reduce metabolic stability .
  • Synthesis : Similar to the target compound but requires multi-step coupling of the dioxopiperidine moiety .

2-(Azetidin-1-ium-3-yloxy)isoindole-1,3-dione 2,2,2-trifluoroacetate

  • Structure: Replaces the aminoethoxy group with a rigid azetidinium ring.
  • Molecular weight : 332.23 g/mol (identical to the target compound) .
  • Key differences : The azetidinium group introduces steric hindrance and cationic charge, altering solubility and binding affinity. Lacks the primary amine for conjugation, limiting its utility in PROTACs .

(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12 in )

  • Structure : Incorporates a hydrazone-linked aromatic system instead of an alkylamine chain.
  • Applications: Exhibits potent antimicrobial activity (e.g., 133% efficacy vs.
  • Drawbacks: Limited solubility due to the absence of ionizable groups like trifluoroacetate .

Functional Analogues

Phthalimide-Based PROTAC Linkers ()

  • Examples: 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate. Thalidomide-O-amido-PEG4-C2-NH2.
  • Comparison: Chain length: The target compound’s shorter aminoethoxy chain (vs. aminopropyl or PEG-based chains) may reduce steric hindrance in protein-ligand interactions. Counterion: Trifluoroacetate is preferred over hydrochloride (e.g., in 4-((17-Amino...) hydrochloride in ) due to better stability in organic solvents . Bioactivity: PROTAC linkers with dioxopiperidinyl groups (e.g., thalidomide derivatives) show higher E3 ligase binding affinity but increased off-target effects .

Biological Activity

2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate (CAS Number: 76029-67-9) is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10H6F3NO3
  • Molecular Weight : 245.16 g/mol
  • Appearance : White solid
  • Melting Point : 105 - 106°C

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various isoindoline derivatives, including those similar to 2-(2-Aminoethoxy)isoindoline-1,3-dione. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected compounds:

CompoundIC50 (μM)Cell LineReference
Compound 114.82 ± 1.03Colon Cancer
Compound 5Comparable to CisplatinProstate Cancer
Compound 1817.05 ± 0.09Colon Cancer
Compound with AChE Inhibition1.12AChE Enzyme

The above data indicates that derivatives of isoindoline-1,3-dione exhibit significant cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents.

Anti-inflammatory and Antibacterial Activities

Isoindoline derivatives have also been studied for their anti-inflammatory and antibacterial properties. For instance, compounds have shown promising results in inhibiting the activity of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases:

  • AChE Inhibition : The most potent derivative showed an IC50 value of 1.12μM1.12\,\mu M against AChE, indicating strong inhibitory activity that could be leveraged in therapeutic applications for conditions like Alzheimer's disease .

Study on Cytotoxic Effects

In a comprehensive study assessing the cytotoxicity of novel isoindoline derivatives, compounds were tested against various cancer cell lines including colon and prostate cancers. The results demonstrated that certain derivatives had comparable efficacy to established chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Synthesis and Evaluation of Derivatives

A series of synthetic modifications were performed on isoindoline derivatives to enhance their biological activity. These modifications included altering substituents on the isoindoline ring which resulted in varying degrees of cytotoxicity and selectivity towards cancerous versus healthy cells .

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